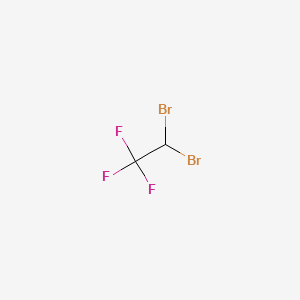

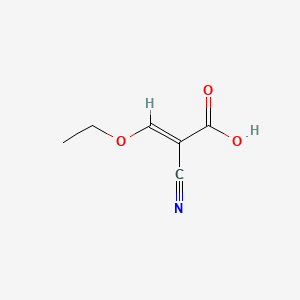

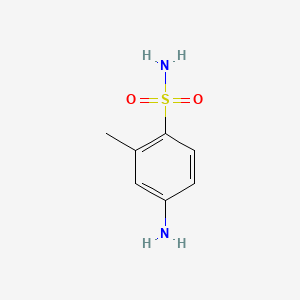

![molecular formula C17H18O B1274269 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- CAS No. 42916-73-4](/img/structure/B1274269.png)

1-Pentanone, 1-[1,1'-biphenyl]-4-yl-

説明

1-Pentanone, 1-[1,1'-biphenyl]-4-yl- is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Liquid Crystals and Displays

New ylidene and spirocyclopropyl derivatives, including compounds related to 1-pentanone, 1-[1,1'-biphenyl]-4-yl, have been synthesized and found effective as chiral dopants for cholesteric liquid crystal compositions. These compositions are useful in creating bistable displays with low power consumption. The synthesized substances demonstrated the ability to induce cholesteric mesophase in a nematic solvent, showing promise for applications in liquid crystal display technologies (Semenenko et al., 2018).

Analytical and Forensic Science

In analytical and forensic sciences, various derivatives of 1-pentanone, 1-[1,1'-biphenyl]-4-yl, have been identified and characterized. These derivatives include several novel hydrochloride salts of cathinones, which were examined through spectroscopic studies such as GC-MS, IR, NMR, and single crystal X-ray diffraction. This research is crucial for the identification and classification of new substances in forensic investigations (Nycz et al., 2016).

Drug Abuse and Toxicology

The study of synthetic cathinones, including derivatives of 1-pentanone, 1-[1,1'-biphenyl]-4-yl, is significant in understanding new psychoactive substances. Research in this area focuses on the detection, identification, and characterization of new synthetic cathinones, aiding in the monitoring of drug abuse and contributing to toxicological analyses. This research is vital for public health and safety, as well as for legal and regulatory purposes (Apirakkan et al., 2018).

Safety and Hazards

Like many organic compounds, “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” can pose health risks if improperly handled. Inhalation, ingestion, or skin contact with this compound can cause irritations and may lead to more severe health issues, including damage to the central nervous system . It’s important to note that “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” is also flammable, making its handling and storage particularly critical .

特性

IUPAC Name |

1-(4-phenylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDHVJDFYUJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068434 | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42916-73-4 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42916-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 1-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042916734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

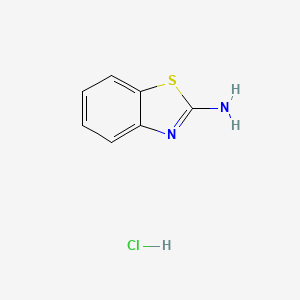

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)